Iberiotoxin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C181H275F3N50O57S7 |

|---|---|

Molecular Weight |

4345 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1 |

InChI Key |

ZDGJIMQFDSPUJP-XYHSBZLHSA-N |

Isomeric SMILES |

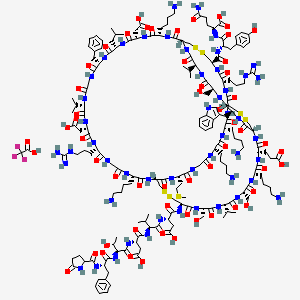

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Iberiotoxin TFA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (B31492) (IbTX) is a potent and selective peptide neurotoxin originally isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1] It is a crucial pharmacological tool for studying the physiological roles of large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. The "TFA" designation refers to trifluoroacetic acid, a common counter-ion used during the solid-phase synthesis and purification of the peptide, which does not alter its biological activity. This guide provides an in-depth overview of Iberiotoxin TFA, its biochemical properties, mechanism of action, and experimental applications.

Origin and Physicochemical Properties

Iberiotoxin is a 37-amino acid peptide with a molecular weight of approximately 4230.8 Da.[1] Its primary structure and disulfide bridges have been fully characterized.

Table 1: Physicochemical Properties of Iberiotoxin

| Property | Value | Reference |

| Amino Acid Sequence | pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH | [1] |

| Disulfide Bridges | Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 | [1] |

| Molecular Formula | C179H274N50O55S7 | [1] |

| Molecular Weight | 4230.8 Da | [1] |

| Appearance | White lyophilized solid | [1] |

| Solubility | Soluble in water and saline buffers | [1] |

Mechanism of Action

Iberiotoxin is a highly selective and potent blocker of BK channels. It binds to the external vestibule of the channel pore, thereby physically occluding the ion conduction pathway.[2] This blockade reduces both the probability of the channel opening and the mean open time.[1] The high affinity and selectivity of Iberiotoxin make it an invaluable tool for differentiating BK channels from other types of potassium channels.

Signaling Pathway of BK Channel Modulation and Iberiotoxin Blockade

The following diagram illustrates the role of BK channels in cellular excitability and the effect of Iberiotoxin.

Quantitative Data

The potency of Iberiotoxin has been quantified in various experimental systems. The following table summarizes key binding and inhibitory constants.

Table 2: Quantitative Data for Iberiotoxin Activity

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | ~250 pM | Single BK channels from bovine aortic smooth muscle in planar lipid bilayers | [1] |

| IC₅₀ | ~2 nM | High conductance Ca²⁺-activated K⁺ channel (KCa1.1) | [1] |

| Kd | ~1 nM | Binding to the outer face of BK channels | [3] |

| K_d | ~1.16 nM | Single BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺) | [2] |

| K_i | ~250 pM | Inhibition of ¹²⁵I-charybdotoxin binding to bovine aortic sarcolemmal membrane vesicles | |

| k_on | 3.3 x 10⁶ M⁻¹s⁻¹ | Single BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺) | [2] |

| k_off | 3.8 x 10⁻³ s⁻¹ | Single BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺) | [2] |

Experimental Protocols

Iberiotoxin is a versatile tool used in a range of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Planar Lipid Bilayer Recording

This technique allows for the study of single-channel currents in a controlled, artificial environment.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a hydrophobic septum separating two aqueous compartments (cis and trans). The bilayer can be composed of a mixture of synthetic lipids such as 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) dissolved in a solvent like n-decane.

-

Vesicle Preparation and Fusion: BK channels are reconstituted into lipid vesicles. These vesicles are then added to the cis chamber and fusion with the planar bilayer is induced by adding a salt gradient (e.g., making the cis chamber hyperosmotic).

-

Recording Solutions:

-

Symmetric K⁺: 150 mM KCl, 10 mM HEPES, pH 7.2 in both chambers.

-

Asymmetric K⁺: 150 mM KCl, 10 mM HEPES, pH 7.2 (cis) and 15 mM KCl, 135 mM NaCl, 10 mM HEPES, pH 7.2 (trans).

-

Calcium is added to the cis (intracellular) side to the desired final concentration (e.g., 10 µM) to activate the channels.

-

-

Data Acquisition: Single-channel currents are recorded using a patch-clamp amplifier. The membrane potential is clamped at various voltages (e.g., +40 mV) to observe channel activity.

-

Iberiotoxin Application: Iberiotoxin is added to the trans (extracellular) chamber to the desired final concentration (e.g., 1-10 nM). The effect on channel open probability and mean open time is then measured.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic currents from all BK channels on the surface of a single cell.

Methodology:

-

Cell Culture: Cells expressing BK channels (either endogenously or through transfection, e.g., HEK293 cells) are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM), pH 7.2 with KOH.

-

-

Recording: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -80 mV.

-

Eliciting Currents: BK currents are elicited by depolarizing voltage steps (e.g., to +60 mV for 200 ms).

-

Iberiotoxin Application: Iberiotoxin (e.g., 100 nM) is applied to the external solution via a perfusion system. The reduction in the outward K⁺ current is measured.

Competitive Binding Assay

This assay is used to determine the affinity of unlabeled ligands for the BK channel by measuring their ability to displace a labeled probe.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing BK channels are prepared by homogenization and centrifugation.

-

Labeled Ligand: A radiolabeled or fluorescently-tagged ligand that binds to the BK channel is required. A biotinylated derivative of Iberiotoxin can be used in conjunction with a streptavidin-conjugated fluorophore.[4] Alternatively, a radiolabeled mutant of Iberiotoxin, [¹²⁵I]Iberiotoxin-D19Y/Y36F, has been developed for this purpose.[5][6]

-

Assay Buffer: A suitable buffer is used, for example: 20 mM Tris-HCl, pH 7.4.

-

Incubation: A fixed concentration of the labeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Iberiotoxin.

-

Separation: Bound and free ligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: The concentration of unlabeled Iberiotoxin that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Drug Discovery

Iberiotoxin's high selectivity for BK channels makes it an indispensable tool in several areas of research:

-

Neuroscience: To investigate the role of BK channels in regulating neuronal excitability, action potential firing patterns, and neurotransmitter release.[7][8][9]

-

Cardiovascular Research: To study the contribution of BK channels to the regulation of vascular tone and blood pressure.

-

Smooth Muscle Physiology: To elucidate the role of BK channels in the contractility of various smooth muscles, including those in the airways, bladder, and gastrointestinal tract.[10]

-

Drug Discovery: As a positive control for screening and characterizing novel modulators of BK channels.

Conclusion

This compound is a well-characterized and highly selective pharmacological probe for the large-conductance calcium-activated potassium channel. Its utility in a wide range of experimental techniques has significantly advanced our understanding of the physiological and pathophysiological roles of BK channels. This guide provides a comprehensive overview of its properties and applications to aid researchers and drug development professionals in their studies.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iberiotoxin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [125I]Iberiotoxin-D19Y/Y36F, the first selective, high specific activity radioligand for high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [125I]Iberiotoxin-D19Y/Y36F, the first selective, high specific activity radioligand for high-conductance calcium-activated potassium channels. | Semantic Scholar [semanticscholar.org]

- 7. Iberiotoxin-induced block of Ca2+-activated K+ channels induces dihydropyridine sensitivity of ACh release from mammalian motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of charybdotoxin and iberiotoxin on the spontaneous motility and tonus of different guinea pig smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Iberiotoxin on BK Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTX), a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a highly potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[1][2] These channels are ubiquitously expressed and play crucial roles in a variety of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, and smooth muscle tone.[3][4] The high affinity and specificity of Iberiotoxin for BK channels have made it an invaluable molecular probe for elucidating the physiological functions and biophysical properties of these channels. This technical guide provides a comprehensive overview of the mechanism of action of Iberiotoxin on BK channels, with a focus on its binding properties, the influence of auxiliary subunits, and detailed experimental protocols for its study.

Core Mechanism of Action: Pore Blockade

Iberiotoxin functions as a pore blocker of the BK channel.[5] It binds to the outer vestibule of the channel's pore, physically occluding the ion conduction pathway.[5][6] This binding is a reversible, bimolecular reaction.[6] The interaction is highly specific, and Iberiotoxin shows little to no effect on other types of potassium channels.[7] Evidence for this pore-blocking mechanism is supported by the competitive inhibition of Iberiotoxin binding by tetraethylammonium (B1195904) (TEA), a classical potassium channel pore blocker.[6]

The binding of Iberiotoxin to the BK channel is characterized by a slow dissociation rate, resulting in long-lasting channel blockades that can persist for several minutes.[6] This property is particularly evident in single-channel recordings, where the application of Iberiotoxin leads to prolonged periods of channel inactivity.[6]

The Iberiotoxin-BK Channel Interaction Pathway

Caption: Iberiotoxin binds to the outer vestibule of the BK channel, physically occluding the pore and blocking potassium ion efflux.

Quantitative Analysis of Iberiotoxin-BK Channel Interactions

The affinity and kinetics of Iberiotoxin binding to BK channels have been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The key parameters include the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants.

| Parameter | Value | Channel Composition | Experimental Condition | Reference |

| Kd | ~1 nM | Native BK channels | Not specified | [1] |

| Kd | 1.16 nM | Skeletal muscle membrane Ca2+-activated K+ channel | 300 mM K+ internal, 300 mM Na+ external | [6] |

| Kd | 26 nM | Cloned human BK channel (hSlo) | Whole-cell current assay | [8] |

| IC50 | ~2 nM | High conductance Ca2+-activated K+ channel (KCa1.1) | Not specified | [7] |

| kon | 3.3 x 10^6 M⁻¹s⁻¹ | Skeletal muscle membrane Ca2+-activated K+ channel | 300 mM K+ internal, 300 mM Na+ external | [6] |

| koff | 3.8 x 10⁻³ s⁻¹ | Skeletal muscle membrane Ca2+-activated K+ channel | 300 mM K+ internal, 300 mM Na+ external | [6] |

| koff | 5.4 x 10⁻⁴ s⁻¹ | Cloned human BK channel (hSlo) | Macroscopic blocking assay | [8] |

The Critical Role of Auxiliary β Subunits

The interaction of Iberiotoxin with BK channels is significantly modulated by the presence of auxiliary β subunits (β1-β4). These subunits co-assemble with the pore-forming α subunit and can alter the channel's pharmacological properties.

-

β1 Subunit: Co-expression of the β1 subunit with the α subunit can render the BK channel less sensitive to Iberiotoxin.[5] However, the glycosylation state of the β1 subunit plays a pivotal role. Deglycosylation of the β1 subunit has been shown to significantly increase the inhibitory potency of Iberiotoxin.[5]

-

β4 Subunit: The neuronal β4 subunit is a key determinant of Iberiotoxin resistance.[3][9] BK channels co-assembled with the β4 subunit exhibit a dramatically reduced sensitivity to Iberiotoxin, a phenotype characteristic of "type II" BK channels.[3][9][10] The extracellular loop of the β4 subunit appears to sterically hinder or allosterically modify the toxin binding site, leading to a 250- to 1000-fold decrease in the toxin association rate.[1] This property of Iberiotoxin resistance is often used experimentally to identify the presence of β4-containing BK channels in native tissues.[9][10]

Logical Relationship of β Subunits and Iberiotoxin Sensitivity

Caption: The sensitivity of BK channels to Iberiotoxin is modulated by the co-expression of auxiliary β subunits, with the β4 subunit conferring the most significant resistance.

Experimental Protocols

The study of the Iberiotoxin-BK channel interaction relies on several key experimental techniques. Below are detailed methodologies for two of the most common approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the macroscopic currents flowing through BK channels in the membrane of a single cell and to assess the inhibitory effect of Iberiotoxin.

Objective: To measure BK channel currents and their inhibition by Iberiotoxin.

Materials:

-

Cells expressing BK channels of interest (e.g., HEK293 cells transfected with BK channel subunits or primary neurons).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Perfusion system.

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH. Free Ca²⁺ can be buffered to the desired concentration.

-

Iberiotoxin stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips a few days prior to recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to +60 mV) to elicit outward BK channel currents.

-

-

Iberiotoxin Application:

-

Record baseline BK currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of Iberiotoxin.

-

Continuously record currents to observe the time course of channel inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after Iberiotoxin application.

-

Calculate the percentage of current inhibition.

-

To determine the IC50, apply a range of Iberiotoxin concentrations and plot the percentage of inhibition against the toxin concentration. Fit the data with a Hill equation.

-

Caption: Workflow for assessing BK channel inhibition by Iberiotoxin using whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to directly measure the binding of radiolabeled Iberiotoxin to BK channels in a membrane preparation, allowing for the determination of binding affinity (Kd) and the density of binding sites (Bmax).

Objective: To determine the Kd and Bmax of [¹²⁵I]-Iberiotoxin binding to BK channels.

Materials:

-

Membrane preparation from cells or tissues expressing BK channels.

-

[¹²⁵I]-Iberiotoxin (radioligand).

-

Unlabeled Iberiotoxin (for determining non-specific binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup:

-

In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of radioligand concentrations for saturation binding.

-

Total Binding: Incubate membrane preparation with a fixed concentration of [¹²⁵I]-Iberiotoxin.

-

Non-specific Binding: Incubate membrane preparation with the same concentration of [¹²⁵I]-Iberiotoxin in the presence of a large excess of unlabeled Iberiotoxin.

-

Saturation Binding: Incubate membrane preparation with increasing concentrations of [¹²⁵I]-Iberiotoxin.

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [¹²⁵I]-Iberiotoxin.

-

Plot specific binding against the concentration of free radioligand.

-

Fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax.

-

Conclusion

Iberiotoxin's potent and selective blockade of BK channels has cemented its status as an essential tool in neuroscience, pharmacology, and physiology. Its mechanism as a pore blocker is well-established, and the quantitative parameters of its interaction with the BK channel α subunit are well-characterized. The profound influence of auxiliary β subunits, particularly the β4 subunit in conferring resistance, adds a layer of complexity and provides a pharmacological means to dissect the molecular composition of native BK channels. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the intricate relationship between Iberiotoxin and BK channels, ultimately contributing to a deeper understanding of BK channel function in health and disease and aiding in the development of novel therapeutics targeting this important ion channel.

References

- 1. Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation of β1 subunit plays a pivotal role in the toxin sensitivity and activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Synthesis of a biotin derivative of iberiotoxin: binding interactions with streptavidin and the BK Ca2+-activated K+ channel expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Iberiotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (B31492) (IbTX) is a potent and selective blocker of the large-conductance calcium-activated potassium (BK or MaxiK) channels.[1][2] Originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), this 37-amino acid peptide has become an invaluable pharmacological tool for the study of BK channel physiology and its role in various pathological conditions.[1][3] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and functional properties of Iberiotoxin, along with detailed experimental protocols for its synthesis, purification, and characterization.

Structure and Amino Acid Sequence

Iberiotoxin is a single-chain polypeptide with a molecular weight of approximately 4230.8 Da and a chemical formula of C₁₇₉H₂₇₄N₅₀O₅₅S₇.[1][3] The primary structure consists of 37 amino acid residues, with a pyroglutamic acid (pGlu) at the N-terminus.[3] The peptide exhibits significant sequence homology (68%) with charybdotoxin, another well-characterized scorpion toxin that blocks potassium channels.[1][3]

The three-dimensional structure of Iberiotoxin in solution has been determined by nuclear magnetic resonance (NMR) spectroscopy.[1] It adopts a compact fold characterized by a short α-helix (residues 13-21) and a two-stranded antiparallel β-sheet (residues 25-36).[2] The structure is stabilized by three intramolecular disulfide bonds with the following connectivity: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[1][3]

Amino Acid Sequence

The amino acid sequence of Iberiotoxin is presented in Table 1.

Table 1: Amino Acid Sequence of Iberiotoxin

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 |

| Residue | pGlu | Phe | Thr | Asp | Val | Asp | Cys | Ser | Val | Ser | Lys | Glu | Cys | Trp | Ser | Val | Cys | Lys | Asp |

| Position | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 | 37 | |

| Residue | Leu | Phe | Gly | Val | Asp | Arg | Gly | Lys | Cys | Met | Gly | Lys | Lys | Cys | Arg | Cys | Tyr | Gln |

Note: pGlu denotes pyroglutamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Iberiotoxin is provided in Table 2.

Table 2: Physicochemical Properties of Iberiotoxin

| Property | Value | Reference |

| Molecular Weight | 4230.8 Da | [3] |

| Chemical Formula | C₁₇₉H₂₇₄N₅₀O₅₅S₇ | [1][3] |

| Number of Residues | 37 | [1] |

| N-terminus | Pyroglutamic acid (pGlu) | [3] |

| Disulfide Bridges | 3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) | [1][3] |

| Purity | ≥95% (commercially available) | [3] |

| Solubility | Soluble in water and saline buffers | [3] |

Mechanism of Action

Iberiotoxin selectively binds to the outer vestibule of the BK channel's pore-forming α-subunit, physically occluding the ion conduction pathway.[4] This binding is of high affinity, with reported dissociation constants (Kd) in the nanomolar to picomolar range.[1][3] The interaction is characterized by a rapid association rate and a very slow dissociation rate, resulting in a prolonged block of the channel.[5] The binding of Iberiotoxin reduces both the probability of the channel opening and the mean open time.[1]

Quantitative Data on Iberiotoxin-BK Channel Interaction

The following table summarizes key quantitative parameters describing the interaction of Iberiotoxin with BK channels.

Table 3: Quantitative Parameters of Iberiotoxin-BK Channel Interaction

| Parameter | Value | Experimental Conditions | Reference |

| Dissociation Constant (Kd) | ~1 nM | Planar lipid bilayer, symmetric 150 mM KCl | [1][6] |

| IC₅₀ | ~250 pM | Single-channel recordings, bovine aortic smooth muscle | [3] |

| Association Rate Constant (k_on) | 1.3 x 10⁶ M⁻¹s⁻¹ | Planar lipid bilayer, symmetric 150 mM KCl, +40 mV | [6] |

| Dissociation Rate Constant (k_off) | 3.8 x 10⁻³ s⁻¹ | Planar lipid bilayer, 300 mM internal K⁺, 300 mM external Na⁺ | [5] |

| Mean Blocked Time | ~5 minutes | Single-channel recordings | [5] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and functional characterization of Iberiotoxin.

Chemical Synthesis of Iberiotoxin

Iberiotoxin can be chemically synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[7]

Workflow for Solid-Phase Peptide Synthesis of Iberiotoxin:

References

- 1. Determination of the three-dimensional structure of iberiotoxin in solution by 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iberiotoxin - Wikipedia [en.wikipedia.org]

- 3. Structural basis for alpha-K toxin specificity for K+ channels revealed through the solution 1H NMR structures of two noxiustoxin-iberiotoxin chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of an iberiotoxin derivative by chemical ligation: A method for improved yields of cysteine-rich scorpion toxin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of a Biotin Derivative of Iberiotoxin: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Purification of Iberiotoxin from Scorpion Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, purification, and characterization of Iberiotoxin (IbTx), a potent and selective blocker of the high-conductance calcium-activated potassium channel (MaxiK or BK channel). Iberiotoxin is a 37-amino acid peptide originally isolated from the venom of the scorpion Mesobuthus tamulus (also known by its former classifications Buthus tamulus and Hottentotta tamulus).[1][2] Its high affinity and specificity for the MaxiK channel have made it an invaluable tool in the study of ion channel physiology and a potential lead compound in drug development.

Physicochemical and Pharmacological Properties of Iberiotoxin

Iberiotoxin is a small peptide with a molecular weight of approximately 4230.8 Da.[3] It shares a 68% sequence homology with charybdotoxin, another well-characterized potassium channel blocker.[1][2][4] However, Iberiotoxin exhibits a higher selectivity for the MaxiK channel.[3][4]

| Property | Value | Reference |

| Molecular Weight | 4230.8 Da | [3] |

| Amino Acid Residues | 37 | [1][2] |

| Formula | C₁₇₉H₂₇₄N₅₀O₅₅S₇ | [1] |

| Target | High-conductance Ca²⁺-activated K⁺ channel (MaxiK, BK channel) | [1] |

| Binding Affinity (IC₅₀) | ~250 pM | [4] |

| Dissociation Constant (Kd) | ~1 nM | [1] |

| Association Rate Constant (kon) | 3.3 x 10⁶ M⁻¹s⁻¹ | [2] |

| Dissociation Rate Constant (koff) | 3.8 x 10⁻³ s⁻¹ | [2] |

Experimental Protocols: Purification of Iberiotoxin from Scorpion Venom

The purification of Iberiotoxin from the crude venom of Mesobuthus tamulus is a multi-step process that primarily involves a combination of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The following is a detailed methodology based on established protocols for venom peptide purification.

Crude Venom Preparation

-

Venom Extraction: Venom is obtained from mature Mesobuthus tamulus scorpions, typically through electrical stimulation of the telson.

-

Lyophilization: The collected venom is lyophilized (freeze-dried) to remove water and preserve the peptide components. The lyophilized venom is then stored at -20°C or lower until further processing.

-

Solubilization: The lyophilized venom is dissolved in a suitable starting buffer for chromatography, for example, 20 mM sodium acetate (B1210297) buffer (pH 4.8). The solution is then centrifuged to remove any insoluble material.

Ion-Exchange Chromatography

This step separates the venom components based on their net charge.

-

Column: A cation-exchange column, such as CM-Sepharose, is used.

-

Equilibration: The column is equilibrated with the starting buffer (e.g., 20 mM sodium acetate, pH 4.8).

-

Sample Loading: The solubilized crude venom is loaded onto the equilibrated column.

-

Elution: A linear gradient of increasing salt concentration is applied to elute the bound peptides. For example, a gradient from 20 mM sodium acetate to 0.5 M NaCl in the same buffer can be used.

-

Fraction Collection: Fractions are collected throughout the elution process.

-

Activity Assay: Each fraction is assayed for its ability to block MaxiK channels to identify the fractions containing Iberiotoxin.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity, separating peptides based on their hydrophobicity.

-

Column: A C8 or C18 reverse-phase column is typically used.

-

Mobile Phases:

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (B52724).

-

-

Sample Preparation: The active fractions from the ion-exchange chromatography are pooled, and the buffer is exchanged to be compatible with RP-HPLC, if necessary.

-

Elution: A linear gradient of increasing acetonitrile concentration (e.g., from 0% to 60% Solvent B over a specified time) is used to elute the peptides.

-

Detection: The elution profile is monitored by measuring the absorbance at 215 nm and 280 nm.

-

Fraction Collection and Analysis: The peaks corresponding to Iberiotoxin are collected. The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry and amino acid sequencing.

Signaling Pathway and Experimental Workflow Visualizations

Iberiotoxin Purification Workflow

Caption: Workflow for the purification of Iberiotoxin from scorpion venom.

Iberiotoxin Signaling Pathway

Caption: Iberiotoxin's mechanism of action on the MaxiK channel.

References

- 1. Iberiotoxin - Wikipedia [en.wikipedia.org]

- 2. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. Purification and characterization of a unique, potent, peptidyl probe for the high conductance calcium-activated potassium channel from venom of the scorpion Buthus tamulus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Modulator: A Technical Guide to the Function of the TFA Counter-Ion in Peptide Toxins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptide toxin research, the pursuit of purity and reproducibility is paramount. Synthetic peptide toxins, foundational tools for probing biological systems and developing novel therapeutics, are almost universally products of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC). A crucial but often overlooked component of this process is trifluoroacetic acid (TFA), which leaves a lasting mark on the final product in the form of the trifluoroacetate (B77799) (TFA) counter-ion. While instrumental in synthesis and purification, residual TFA can significantly and unpredictably alter the physicochemical properties and biological activity of peptide toxins, leading to confounding experimental results and hindering translational development. This technical guide provides an in-depth examination of the multifaceted role of the TFA counter-ion, offering a comprehensive overview of its origins, its impact on peptide toxin structure and function, and rigorous methodologies for its removal and quantification.

The Origin and Inevitability of the TFA Counter-Ion

Trifluoroacetic acid is a cornerstone of modern peptide chemistry, employed for two primary purposes:

-

Cleavage: In SPPS, TFA is the principal reagent used to cleave the synthesized peptide chain from the solid-phase resin.[1][2]

-

Ion-Pairing Agent: During RP-HPLC purification, TFA is added to the mobile phase to act as an ion-pairing agent. It forms a salt with the positively charged residues of the peptide toxin, effectively neutralizing their charge and improving chromatographic resolution, leading to sharper peaks and higher purity.[3]

As a consequence of these essential roles, the final lyophilized peptide toxin is typically isolated as a TFA salt.[2][4] The trifluoroacetate anion (CF₃COO⁻) remains electrostatically associated with the positively charged sites on the peptide, which include the N-terminus and the side chains of basic amino acids such as lysine, arginine, and histidine.[5] The amount of residual TFA can be substantial, with some reports indicating it can constitute up to 45% of the peptide salt's total weight.

The Impact of the TFA Counter-Ion on Peptide Toxin Properties

The presence of the TFA counter-ion is far from benign and can exert significant influence over a peptide toxin's fundamental characteristics and its interaction with biological systems.

Physicochemical Alterations

The association of the TFA counter-ion can modify the intrinsic properties of a peptide toxin in several ways:

-

Secondary Structure: The binding of TFA to charged residues can disrupt or alter the native hydrogen-bonding network within the peptide, potentially inducing changes in its secondary structure.[6] For instance, studies on the antimicrobial peptide Pediocin PA-1 showed that the TFA counter-ion induced a slight increase in helical structure compared to its hydrochloride salt.[2] Such conformational changes can have profound implications for a peptide toxin's ability to bind to its target receptor or ion channel.

-

Solubility and Aggregation: The presence of the highly polar TFA counter-ion can affect the overall hydrophobicity and solubility of the peptide toxin.

-

Analytical Interference: The TFA counter-ion can interfere with common analytical techniques used for peptide characterization. Notably, it has a strong infrared (IR) absorption band around 1673 cm⁻¹, which overlaps with the amide I band of peptides (1600-1700 cm⁻¹), complicating the analysis of secondary structure by Fourier-transform infrared (FT-IR) spectroscopy.[1][6]

Biological Consequences and Assay Interference

Residual TFA can introduce significant variability and artifacts in biological experiments, often with dose-dependent effects.

-

Direct Cytotoxicity: TFA itself is cytotoxic at nanomolar concentrations. Studies have shown that TFA can inhibit cell proliferation and induce apoptosis in various cell lines, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][7] This inherent toxicity can mask the true cytotoxic profile of the peptide toxin being studied or lead to an overestimation of its toxicity.

-

Receptor and Enzyme Inhibition: The strong acidity of TFA (pKa ~0.23) can lead to localized pH changes that may denature pH-sensitive targets.[5] Furthermore, TFA has been shown to act as an allosteric modulator of the glycine (B1666218) receptor (GlyR), demonstrating its potential to directly interfere with receptor-ligand interactions.[4]

-

In Vivo Effects and Immunogenicity: In a physiological environment, TFA can trifluoroacetylate amino groups on endogenous proteins and phospholipids.[4] This modification can elicit an antibody response, a critical consideration for the development of peptide-based therapeutics.[2]

The following diagram illustrates the workflow from peptide synthesis to the final salt form and the potential downstream consequences of residual TFA.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. genscript.com [genscript.com]

- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com.cn [genscript.com.cn]

Iberiotoxin's High Selectivity for KCa1.1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of Iberiotoxin (B31492) (IbTX) for the large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel). Iberiotoxin, a 37-amino acid peptide toxin isolated from the venom of the scorpion Buthus tamulus, serves as a powerful pharmacological tool for elucidating the physiological and pathophysiological roles of KCa1.1 channels.[1] Its high affinity and specificity make it an invaluable probe in neuroscience, cardiovascular research, and drug discovery.

Quantitative Analysis of Iberiotoxin's Interaction with KCa1.1

Iberiotoxin exhibits a high affinity for KCa1.1 channels, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) typically in the nanomolar to picomolar range. This potent interaction underscores its utility as a selective blocker. The following tables summarize the quantitative data on Iberiotoxin's binding and inhibitory activity.

| Parameter | Value | Experimental Condition | Reference |

| Dissociation Constant (Kd) | ~1 nM | Planar lipid bilayer recording (bovine aortic smooth muscle) | [2] |

| 1.16 nM | Single-channel recording (skeletal muscle) | [3] | |

| 26 nM | Whole-cell patch clamp (human KCa1.1 in HEK293 cells) | [4] | |

| IC50 | ~2 nM | Not specified | [5] |

| Association Rate Constant (kon) | 3.3 x 10^6 M-1s-1 | Single-channel recording (skeletal muscle) | [3] |

| Dissociation Rate Constant (koff) | 3.8 x 10^-3 s-1 | Single-channel recording (skeletal muscle) | [3] |

| 5.4 x 10^-4 s-1 | Whole-cell patch clamp (human KCa1.1 in HEK293 cells) | [4] |

Table 1: Binding and Inhibitory Constants of Iberiotoxin for KCa1.1 Channels

Iberiotoxin's selectivity for KCa1.1 channels over other types of ion channels is a key feature. While it potently blocks KCa1.1, its effects on other potassium channels are negligible at concentrations where KCa1.1 is fully inhibited.

| Channel Type | Effect of Iberiotoxin | Reference |

| Voltage-gated K+ channels (Kv) | No significant block at nanomolar concentrations | [5] |

| Small-conductance Ca2+-activated K+ channels (SK) | No significant block | |

| Intermediate-conductance Ca2+-activated K+ channels (IK) | No significant block | |

| ATP-sensitive K+ channels (KATP) | No significant block |

Table 2: Selectivity Profile of Iberiotoxin

Experimental Protocols

The study of Iberiotoxin's interaction with KCa1.1 channels relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression of KCa1.1 Channels

To study the effects of Iberiotoxin on a specific ion channel in isolation, the channel is often expressed in a cell line that does not endogenously express it. Human Embryonic Kidney (HEK293) cells are a commonly used system.[1][6][7][8][9][10]

Protocol for Transient Transfection of HEK293 Cells with KCa1.1:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Plasmid Preparation: Use a mammalian expression vector containing the full-length cDNA for the human KCa1.1 α-subunit (and β-subunits if desired).

-

Transfection:

-

Plate HEK293 cells onto glass coverslips in a 6-well plate at a density that allows for individual cell recording.

-

On the day of transfection, prepare a mixture of the KCa1.1 plasmid DNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

-

Add the DNA-transfection reagent complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete culture medium.

-

-

Incubation: Incubate the transfected cells for 24-72 hours to allow for channel expression. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.[1]

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a gold-standard technique to measure the ionic currents flowing through channels in the entire cell membrane.[5][11][12][13][14]

Protocol for Recording KCa1.1 Currents:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with transfected HEK293 cells into a recording chamber on an inverted microscope and perfuse with the external solution.

-

Approach a single, isolated cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

-

-

Iberiotoxin Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of Iberiotoxin.

-

Data Analysis: Measure the peak outward current at each voltage step before and after Iberiotoxin application. Calculate the percentage of current inhibition to determine the IC50 value.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing of individual ion channels, providing detailed information about their biophysical properties and their interaction with toxins.[2][15][16][17][18][19]

Protocol for KCa1.1 Reconstitution and Recording:

-

Bilayer Formation:

-

Form a planar lipid bilayer (e.g., from a 1:1 mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans).[19]

-

The cis chamber represents the intracellular side, and the trans chamber represents the extracellular side.

-

-

Vesicle Preparation: Prepare membrane vesicles from cells expressing KCa1.1 channels.

-

Channel Incorporation: Add the membrane vesicles to the cis chamber. Fusion of the vesicles with the bilayer will incorporate the channels.

-

Recording Solutions:

-

Symmetrical KCl (in mM): 150 KCl, 10 HEPES (pH 7.4).

-

Add a known concentration of Ca2+ to the cis (intracellular) solution to activate the channels.

-

-

Recording:

-

Apply a voltage across the bilayer and record the single-channel currents using a sensitive amplifier.

-

Observe the characteristic large conductance of KCa1.1 channels.

-

-

Iberiotoxin Application: Add Iberiotoxin to the trans (extracellular) chamber and observe the block of channel activity, characterized by long silent periods.[3]

-

Data Analysis: Analyze the dwell times in the open and closed states to determine the on- and off-rates of Iberiotoxin binding.

Radioligand Binding Assay

Radioligand binding assays are used to directly quantify the binding of a ligand (Iberiotoxin) to its receptor (KCa1.1).

Protocol for [¹²⁵I]-Iberiotoxin Binding Assay:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues expressing KCa1.1 channels.

-

Radiolabeling: Use commercially available or custom-labeled [¹²⁵I]-Iberiotoxin.

-

Binding Reaction:

-

Incubate the membrane preparation with increasing concentrations of [¹²⁵I]-Iberiotoxin in a suitable binding buffer.

-

To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of unlabeled Iberiotoxin.

-

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues in the KCa1.1 channel that are critical for Iberiotoxin binding.[20][21][22][23][24]

Protocol for Mutating the KCa1.1 Pore Region:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the outer vestibule of the KCa1.1 channel.[23]

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire KCa1.1 plasmid using the mutagenic primers.

-

Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli for amplification.

-

Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation.

-

Functional Analysis: Express the mutated KCa1.1 channel in a suitable expression system (e.g., HEK293 cells) and assess the effect of the mutation on Iberiotoxin's blocking activity using patch-clamp electrophysiology.

Signaling Pathways and Experimental Workflows

Iberiotoxin's blockade of KCa1.1 channels has profound effects on cellular signaling, particularly in excitable cells like neurons and smooth muscle cells.

Regulation of Neuronal Excitability

In many neurons, KCa1.1 channels contribute to the fast afterhyperpolarization (fAHP) that follows an action potential.[25][26][27][28][29][30][31][32] This hyperpolarization helps to repolarize the membrane and regulate the firing frequency of the neuron.

Caption: KCa1.1's role in neuronal afterhyperpolarization.

Modulation of Smooth Muscle Tone

In vascular smooth muscle cells, the opening of KCa1.1 channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated Ca2+ channels (VGCCs). The resulting decrease in intracellular Ca2+ concentration leads to smooth muscle relaxation and vasodilation.[33][34][35][36][37][38][39][40]

References

- 1. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of iberiotoxin block of the large-conductance calcium-activated potassium channel from bovine aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Biotin Derivative of Iberiotoxin: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 6. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Patch Clamp Protocol [labome.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]

- 17. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microfabricated Teflon Membranes for Low-Noise Recordings of Ion Channels in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. research.cbc.osu.edu [research.cbc.osu.edu]

- 22. Site-Directed Mutagenesis [protocols.io]

- 23. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 24. bowdish.ca [bowdish.ca]

- 25. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. researchgate.net [researchgate.net]

- 28. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Regulation of excitability by potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Potassium conductances underlying repolarization and after-hyperpolarization in rat CA1 hippocampal interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]

- 33. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 34. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 35. Prostaglandin E1 activates the large-conductance KCa channel in human corporal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. Smooth muscle cell calcium activation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Regulation of smooth muscle calcium sensitivity: KCl as a calcium-sensitizing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

Iberiotoxin's Interaction with Potassium Channels: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Iberiotoxin (B31492) (IbTX), a potent neurotoxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), serves as a highly selective and high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1, Maxi-K, or Slo1).[1][2][3][4] This specificity makes it an invaluable tool for characterizing the physiological roles of BK channels and a potential lead compound in drug discovery. This technical guide provides an in-depth analysis of the binding affinity and kinetics of Iberiotoxin to potassium channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Quantitative Analysis of Iberiotoxin Binding

The affinity and kinetics of Iberiotoxin binding to BK channels have been characterized using various techniques, yielding valuable quantitative data. These parameters are crucial for understanding the toxin's mechanism of action and for designing experiments to probe BK channel function.

| Parameter | Value | Channel Type / Conditions | Experimental Method | Reference |

| Dissociation Constant (Kd) | ~1 nM | Large-conductance Ca2+-activated K+ channel (maxiK or BK channels) | Not specified | [1][3] |

| 1.16 nM | Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external) | Single-channel recording | [5] | |

| ~1 nM | Maxi-K channels expressed in Xenopus laevis oocytes | Not specified | [6] | |

| 5 pM | Smooth muscle sarcolemmal maxi-K channels (low ionic strength) | Equilibrium binding or kinetic binding analysis with [125I]IbTX-D19Y/Y36F | [6] | |

| Association Rate Constant (kon) | 1.3 x 10^6 M-1 s-1 | Maxi-K channel from bovine aortic smooth muscle in planar lipid bilayer (symmetric 150 mM KCl, 40 mV) | Single-channel recording | [7] |

| 3.3 x 10^6 s-1 M-1 | Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external) | Single-channel recording | [5] | |

| Dissociation Rate Constant (koff) | 3.8 x 10^-3 s-1 | Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external) | Single-channel recording | [5] |

| Mean Blocked Time | 840 s | Maxi-K channel from bovine aortic smooth muscle in planar lipid bilayer (symmetric 150 mM KCl, 40 mV) | Single-channel recording | [7] |

| ~5 min | Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer | Single-channel recording | [5] | |

| IC50 | ~2 nM | Not specified | Not specified | [8] |

Mechanism of Action and Influencing Factors

Iberiotoxin binds to the outer vestibule of the BK channel, physically occluding the ion conduction pathway.[1][5] This interaction is a simple bimolecular reaction, where a single toxin molecule binds to the channel, leading to prolonged, non-conducting (silent) periods in single-channel recordings.[7] The duration of these blocked states is significantly longer than the unblocked periods, reflecting a very slow dissociation rate.[5]

Several factors can influence the binding of Iberiotoxin to BK channels:

-

Accessory Subunits: The presence of accessory β subunits, particularly the neuron-enriched β4 subunit, can confer resistance to Iberiotoxin.[9][10][11] BK channels containing the β4 subunit are often referred to as "type II" and exhibit slow gating kinetics and insensitivity to the toxin.[9] The stoichiometry of α and β4 subunits required to confer this resistance is still under investigation.[9]

-

External Cations: High concentrations of external potassium ions can decrease the association rate of Iberiotoxin, likely by screening surface charges in the channel's external vestibule.[5][7] Similarly, external tetraethylammonium (B1195904) (TEA) can competitively inhibit Iberiotoxin binding, suggesting an overlapping binding site.[5][7]

-

Toxin Modifications: The tyrosine residue at position 36 of Iberiotoxin is critical for its interaction with the channel pore.[12] This has implications for radiolabeling, as direct iodination of this residue inactivates the toxin. To overcome this, a double mutant (IbTX-D19Y/Y36F) has been engineered for successful radioiodination and use in binding assays.[6]

Experimental Protocols

The characterization of Iberiotoxin's binding affinity and kinetics relies on several key experimental techniques.

Planar Lipid Bilayer Recording

This technique allows for the study of single-channel currents in a controlled artificial environment.

Methodology:

-

Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Channel Incorporation: Vesicles containing purified BK channels are added to the cis chamber, which represents the intracellular side. The channels will spontaneously incorporate into the bilayer.

-

Recording: A voltage is clamped across the bilayer, and the ionic current passing through a single channel is recorded using sensitive amplifiers. The recording solution typically contains a defined concentration of KCl (e.g., 150-200 mM) and buffering agents.[13] Calcium is added to the cis (intracellular) side to activate the channel.

-

Toxin Application: Iberiotoxin is added to the trans (extracellular) chamber.

-

Data Analysis: The durations of the open, closed, and toxin-blocked states are measured. The association rate constant (kon) is determined from the decrease in the mean open time with increasing toxin concentration, while the dissociation rate constant (koff) is the reciprocal of the mean blocked time.

Caption: Workflow for planar lipid bilayer recording to study Iberiotoxin binding.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the summed activity of all BK channels on a cell membrane.

Methodology:

-

Cell Preparation: Isolate cells expressing BK channels.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Baseline Recording: Perfuse the cell with a control extracellular solution and record baseline BK currents, typically elicited by a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to positive potentials).[8]

-

Toxin Application: Switch the perfusion to an extracellular solution containing the desired concentration of Iberiotoxin (e.g., 10-100 nM).[8]

-

Monitoring Block: Continuously monitor the BK channel currents to observe the inhibitory effect of the toxin. The rate of block can be determined by fitting the decay of the current to an exponential function.

Caption: Workflow for whole-cell patch clamp to assess Iberiotoxin's effect.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its receptor.

Methodology:

-

Radioligand Preparation: Synthesize and purify a radiolabeled form of Iberiotoxin, such as [125I]IbTX-D19Y/Y36F.[6]

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing BK channels.

-

Incubation: Incubate the membrane preparation with increasing concentrations of the radiolabeled Iberiotoxin in a suitable buffer. For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Iberiotoxin.

-

Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding curve using Scatchard analysis or non-linear regression. For kinetic analysis, association and dissociation rates are measured over time.

Caption: Workflow for radioligand binding assays to determine binding parameters.

Signaling and Logical Relationships

The interaction of Iberiotoxin with BK channels can be conceptualized as a direct inhibitory process that has downstream consequences on cellular excitability.

Caption: Logical diagram of Iberiotoxin's inhibitory action and modulation.

References

- 1. Iberiotoxin - Wikipedia [en.wikipedia.org]

- 2. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. KCa1.1 channels regulate β1-integrin function and cell adhesion in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of iberiotoxin block of the large-conductance calcium-activated potassium channel from bovine aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Current understanding of iberiotoxin-resistant BK channels in the nervous system [frontiersin.org]

- 11. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering | MDPI [mdpi.com]

- 13. Synthesis of a Biotin Derivative of Iberiotoxin: Binding Interactions with Streptavidin and the BK Ca2+-activated K+ Channel Expressed in a Human Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of Blocking Large-Conductance Ca2+-Activated K+ (BK) Channels: A Technical Guide

Abstract

Large-conductance Ca2+-activated potassium (BK) channels are key regulators of cellular excitability, integrating both membrane voltage and intracellular calcium signals to modulate potassium efflux. Their ubiquitous expression enables them to play critical roles in a multitude of physiological processes, including the control of neuronal firing patterns, smooth muscle tone, and endocrine secretion. Consequently, the pharmacological blockade of these channels has profound and diverse physiological effects. This technical guide provides an in-depth examination of the consequences of BK channel inhibition across major organ systems. It summarizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows to offer a comprehensive resource for professionals in research and drug development.

Introduction to BK Channels

Large-conductance Ca2+-activated K+ (BK) channels, also known as MaxiK or KCa1.1 channels, are distinguished by their large single-channel conductance (200-300 pS) and their dual activation by membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[1][2] This unique gating mechanism positions them as a crucial negative feedback element in many excitable cells.[3][4] Upon activation, the outward flow of potassium ions hyperpolarizes the cell membrane, which typically reduces cellular excitability.[2][5]

BK channels are tetrameric proteins composed of a pore-forming α subunit (Slo1) and, in many tissues, auxiliary β subunits (β1-β4) that modify the channel's gating properties and pharmacology.[6] The physiological importance of BK channels has driven the development and use of specific inhibitors for their study. Potent and widely used blockers include the scorpion venom peptide Iberiotoxin (B31492) (IbTX) and the fungal alkaloid Paxilline (B40905) , which have been instrumental in elucidating the functional roles of these channels.[7]

Physiological Effects of BK Channel Blockade by Organ System

Inhibition of BK channels prevents the hyperpolarizing K+ efflux, leading to a state of increased or prolonged cellular excitability. The specific physiological consequences are tissue- and context-dependent.

Cardiovascular System

In the cardiovascular system, BK channels are critical regulators of vascular tone and heart rate.

-

Vascular Smooth Muscle (VSM): BK channels, particularly those containing the β1 subunit, are highly expressed in VSM.[8][9] They are a fundamental part of a negative feedback loop that counters vasoconstriction. Depolarization and calcium influx through voltage-gated Ca2+ channels during smooth muscle contraction activate nearby BK channels. The resulting K+ efflux causes hyperpolarization, which closes the Ca2+ channels and promotes relaxation.[8][10][11]

-

Effect of Blockade: Pharmacological blockade or genetic deletion of BK channels disrupts this feedback, leading to sustained membrane depolarization, increased Ca2+ influx, and vasoconstriction.[5][9] Mice lacking the β1 subunit exhibit increased vascular tone and systemic hypertension.[8] This suggests that BK channel inhibitors could be applied in clinical scenarios where increased vascular resistance is needed, such as controlling bleeding during surgery.[5]

-

-

Heart: BK channels are also involved in regulating cardiac function.

-

Effect of Blockade: In vivo studies in rodents have shown that systemic administration of paxilline causes a significant, reversible decrease in heart rate (bradycardia).[12][13] In contrast, iberiotoxin did not produce a significant change in heart rate in one study, suggesting potential differences in blocker mechanisms or subunit selectivity in cardiac tissue.[12]

-

Urinary System

BK channels are densely expressed in the urinary bladder smooth muscle (UBSM), also known as the detrusor, where they are arguably the most important K+ channel for regulating bladder function.[7][14] They are essential for maintaining the resting membrane potential and for repolarizing the cell after an action potential, thereby controlling bladder contractility.[7]

-

Effect of Blockade: Inhibition of UBSM BK channels with agents like iberiotoxin or paxilline, or genetic deletion of the channel, results in a dramatic increase in bladder activity.[7][15] The key effects include:

-

Prolonged action potential duration and increased firing frequency.[7]

-

Increased amplitude, force, and frequency of spontaneous phasic contractions.[7][15]

-

This cellular hyperexcitability manifests in vivo as detrusor overactivity, characterized by elevated bladder pressures, pressure oscillations during the filling phase, and urinary incontinence.[15] These findings highlight the BK channel as a promising therapeutic target for managing overactive bladder syndrome.[7][14]

Nervous System

In the central nervous system, BK channels are expressed in the soma, dendrites, and presynaptic terminals of neurons, where they shape neuronal excitability and regulate neurotransmitter release.[6][9][16] Their role is complex and highly dependent on their subcellular location.[16]

-

Somatic and Dendritic Excitability: Somatic BK channels contribute to the fast afterhyperpolarization (fAHP) that follows an action potential, which influences firing frequency.[6][17] Dendritic BK channels can curtail dendritic calcium spikes.[16]

-

Effect of Blockade: The outcome of BK channel blockade on neuronal firing is not uniform. In some contexts, blocking BK channels reduces the fAHP, which can increase the initial firing frequency.[17] However, during periods of high activity or in certain neuronal types, BK channels can facilitate high-frequency firing; in these cases, their blockade leads to a decrease in firing rate.[17][18] Blocking dendritic BK channels specifically has been shown to increase the duration of calcium spikes and promote burst firing at the soma.[16]

-

-

Neurotransmitter Release: At presynaptic terminals, BK channel activation, driven by depolarization and Ca2+ entry during an action potential, speeds repolarization. This shortens the duration of the action potential, thereby limiting further Ca2+ influx and subsequent neurotransmitter release.[9]

-

Effect of Blockade: Blocking presynaptic BK channels can prolong the action potential, leading to increased Ca2+ entry and enhanced neurotransmitter release.

-

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of BK channel blockers.

Table 1: Effects of BK Channel Blockers on Cardiovascular Parameters in Rodents

| Parameter | Species/Model | Blocker & Dose | Result | Reference |

| Heart Rate | Mouse (in vivo) | Paxilline (50 ng/mL) | ~40-50% reduction from baseline at 15 min | [12] |

| Heart Rate | Mouse (in vivo) | Iberiotoxin (40 µg/mL) | No significant change from baseline | [12] |

| Heart Rate | Wild-type Mouse (in vivo) | Paxilline (8 mg/kg) | Decrease from ~650 bpm to ~450 bpm | [13] |

| Mean Arterial Pressure | Mouse (in vivo) | Paxilline (50 ng/mL) | No significant change from baseline | [12] |

| Isolated Rat Heart Rate | Rat (ex vivo) | Paxilline (1 µM) | Decrease from ~275 bpm to ~200 bpm | [13] |

Table 2: Effects of BK Channel Blockers on Urinary Bladder Smooth Muscle (UBSM)

| Parameter | Species/Model | Blocker/Condition | Result | Reference |

| Spontaneous Action Potential Frequency | Guinea Pig UBSM Strip | Control | 20.9 ± 5.9 per minute | [19][20] |

| Spontaneous Phasic Contraction Force | Guinea Pig UBSM Strip | Iberiotoxin | Blocked the ~50% force reduction caused by a BK channel opener | [19][20] |

| Nerve Stimulation for 50% Max Contraction | Mouse UBSM Strip (Wild-type) | Control | 19.1 ± 1.8 Hz | [15] |

| Nerve Stimulation for 50% Max Contraction | Mouse UBSM Strip (Wild-type) | Iberiotoxin | Frequency required was significantly reduced (effect similar to genetic deletion) | [15] |

| Nerve Stimulation for 50% Max Contraction | Mouse UBSM Strip (BK channel knockout) | N/A | 8.3 ± 0.9 Hz | [15] |

Table 3: Effects of BK Channel Blockers on Neuronal Properties

| Parameter | Cell Type | Blocker & Concentration | Result | Reference |

| Total Afterhyperpolarization (AHP) | Mouse CA1 Pyramidal Neuron | Paxilline (10 µM) | Reduced to ~70% of control | [18] |